3-Bromo-5-methoxy-4-(1,3-thiazol-4-ylmethoxy)benzaldehyde
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Overview
Description
3-Bromo-5-methoxy-4-(1,3-thiazol-4-ylmethoxy)benzaldehyde is an organic compound with the molecular formula C12H10BrNO3S and a molecular weight of 328.18 g/mol . This compound is characterized by the presence of a bromine atom, a methoxy group, and a thiazole ring attached to a benzaldehyde core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-methoxy-4-(1,3-thiazol-4-ylmethoxy)benzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-bromo-5-methoxybenzaldehyde and 1,3-thiazole-4-methanol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane or ethanol. Catalysts such as p-toluenesulfonic acid may be used to facilitate the reaction.
Reaction Steps: The key steps include the formation of an ether linkage between the benzaldehyde and thiazole moieties. This is typically achieved through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-methoxy-4-(1,3-thiazol-4-ylmethoxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to form primary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Sodium azide (NaN3), potassium cyanide (KCN)
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Primary alcohols
Substitution: Azides, nitriles
Scientific Research Applications
3-Bromo-5-methoxy-4-(1,3-thiazol-4-ylmethoxy)benzaldehyde has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology: The compound is utilized in proteomics research to study protein interactions and functions. It can be used as a probe to investigate enzyme activities and protein modifications.
Medicine: Potential applications in medicinal chemistry include the development of new therapeutic agents. Its structural features make it a candidate for designing inhibitors of specific enzymes or receptors.
Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-5-methoxy-4-(1,3-thiazol-4-ylmethoxy)benzaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by forming covalent bonds with active site residues, leading to a decrease in enzymatic function. Additionally, the thiazole ring can interact with nucleic acids, affecting DNA or RNA processes .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-5-methoxybenzaldehyde: Lacks the thiazole ring, making it less versatile in certain applications.
4-(1,3-Thiazol-4-ylmethoxy)benzaldehyde: Lacks the bromine atom, which may reduce its reactivity in substitution reactions.
5-Methoxy-4-(1,3-thiazol-4-ylmethoxy)benzaldehyde: Lacks the bromine atom, similar to the previous compound.
Uniqueness
3-Bromo-5-methoxy-4-(1,3-thiazol-4-ylmethoxy)benzaldehyde is unique due to the presence of both the bromine atom and the thiazole ring. This combination enhances its reactivity and allows for a broader range of chemical transformations. The compound’s structure also provides opportunities for diverse applications in scientific research and industry .
Properties
Molecular Formula |
C12H10BrNO3S |
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Molecular Weight |
328.18 g/mol |
IUPAC Name |
3-bromo-5-methoxy-4-(1,3-thiazol-4-ylmethoxy)benzaldehyde |
InChI |
InChI=1S/C12H10BrNO3S/c1-16-11-3-8(4-15)2-10(13)12(11)17-5-9-6-18-7-14-9/h2-4,6-7H,5H2,1H3 |
InChI Key |
LTVBFXXQGFOVNC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=O)Br)OCC2=CSC=N2 |
Origin of Product |
United States |
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